4-(Dimethylphosphoryl)picolinonitrile
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Overview
Description
4-(Dimethylphosphoryl)picolinonitrile is a chemical compound with the molecular formula C8H9N2OP and a molecular weight of 180.147 g/mol. This compound is characterized by the presence of a dimethylphosphoryl group attached to a pyridine ring, which also bears a carbonitrile group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(Dimethylphosphoryl)picolinonitrile typically involves the reaction of pyridine derivatives with phosphorylating agents. One common method includes the use of dimethylphosphoryl chloride in the presence of a base to facilitate the substitution reaction at the 4-position of the pyridine ring. The reaction conditions often require controlled temperatures and anhydrous solvents to ensure high yields and purity of the product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
4-(Dimethylphosphoryl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphoryl oxide derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups, depending on the reducing agent used.
Substitution: The dimethylphosphoryl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
4-(Dimethylphosphoryl)picolinonitrile is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, including drug development and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Dimethylphosphoryl)picolinonitrile involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The carbonitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity and specificity .
Comparison with Similar Compounds
Similar compounds to 4-(Dimethylphosphoryl)picolinonitrile include other phosphorylated pyridine derivatives and nitrile-containing compounds. These compounds share some chemical properties but differ in their specific functional groups and reactivity. For example:
4-Dimethylphosphorylpyridine: Lacks the carbonitrile group, affecting its reactivity and applications.
2-Cyanopyridine: Contains a carbonitrile group but lacks the phosphoryl group, leading to different chemical behavior and uses.
Properties
IUPAC Name |
4-dimethylphosphorylpyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N2OP/c1-12(2,11)8-3-4-10-7(5-8)6-9/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUALXMJSIXUDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC(=NC=C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N2OP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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